Erythromycin phosphate

概要

説明

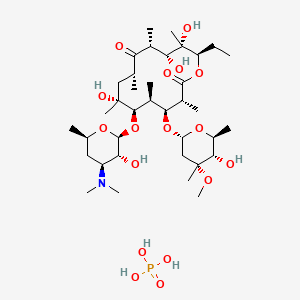

Erythromycin phosphate is a macrolide antibiotic used to treat and prevent a variety of bacterial infections . It was originally discovered in 1952 and is produced by a strain of Saccharopolyspora erythraea . It is available for administration in various forms, including intravenous, topical, and eye drop preparations .

Synthesis Analysis

Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .Molecular Structure Analysis

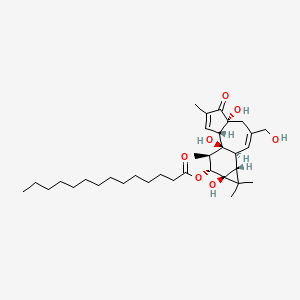

Erythromycin phosphate has a chemical formula of C37H70NO17P . The primary structural features of erythromycin A are a 14-member lactone ring, an amino sugar at C5, and a sugar attached to the lactone at C3 . The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F and G .Chemical Reactions Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . Erythromycin B substantially retains antibacterial activity after acid-treatment, resembling exposure to the stomach, whereas erythromycin A does not .Physical And Chemical Properties Analysis

Erythromycin phosphate has an average weight of 831.931 and a mono-isotopic weight of 831.438136796 . It has a very low solubility in water and is unstable under acidic conditions .科学的研究の応用

Prophylactic Measures in Aquaculture

Erythromycin phosphate has been used in aquaculture, particularly in salmonid hatcheries. A study by Jensen, McLean, and Alderdice (1981) explored its efficacy as a rinse for newly fertilized coho eggs. This was aimed at preventing the vertical transmission of bacterial kidney disease (BKD). The study found that a 2 mg/l solution of erythromycin phosphate was not harmful to the fertilization or activation of eggs and offered recommendations for its use in prophylactic egg rinses, while avoiding damage resulting from shock sensitivity (Jensen, McLean, & Alderdice, 1981).

Interaction with Microbial Metabolism

A 2018 study by Zhou et al. investigated the cellular metabolism network of Bacillus thuringiensis under erythromycin stress. The study revealed significant changes in protein, DNA, and RNA synthesis after erythromycin degradation, highlighting its impact on various metabolic pathways, including glycolysis/gluconeogenesis and spore germination. This study provides insights into the cellular responses and metabolic alterations in bacteria under erythromycin stress (Zhou et al., 2018).

Development of ELISA for Erythromycin Detection

In 2015, Wang et al. developed a competitive indirect enzyme-linked immunosorbent assay (ciELISA) using monoclonal antibodies against erythromycin for its detection in milk. This innovative approach employed a novel carboxyphenyl derivative of erythromycin and demonstrated the feasibility of using erythromycin-specific monoclonal antibodies for sensitive detection in food products (Wang et al., 2015).

Environmental Impact Studies

A study by Rodrigues et al. (2019) assessed the sub-lethal effects of erythromycin on the marine fish Sparus aurata (gilthead seabream). The study evaluated various biomarkers to understand the impact of erythromycin on detoxification, oxidative stress, genotoxicity, neurotransmission, and energy metabolism in marine species. This research contributes to understanding the ecological impact of antibiotics like erythromycin on aquatic life (Rodrigues et al., 2019).

Optimization of Synthetic Medium for Erythromycin Production

Hong, Liao, and Chu (2018) conducted research on optimizing a chemically defined synthetic medium for erythromycin production. Their high-throughput method significantly improved the erythromycin titer and provided a foundation for further studies on erythromycin fermentation processes. This study is crucial for enhancing the production efficiency of erythromycin in industrial settings (Hong, Liao, & Chu, 2018).

作用機序

Safety and Hazards

将来の方向性

Despite the major advantage of erythromycin, it exhibits several drawbacks, such as very low solubility in water and instability under acidic conditions . To overcome these disadvantages, a large variety of erythromycin formulations, including nanoparticles, have emerged . This opens up new avenues for the development of more effective erythromycin formulations in the future.

特性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.H3O4P/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H3,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEMAFLGEMYXIH-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70NO17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020742 | |

| Record name | Erythromycin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4501-00-2 | |

| Record name | Erythromycin, phosphate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8T8KU14X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

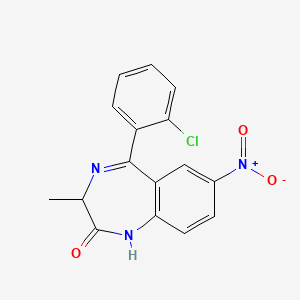

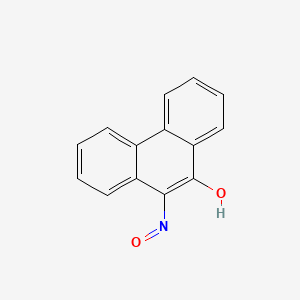

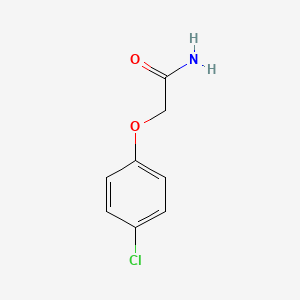

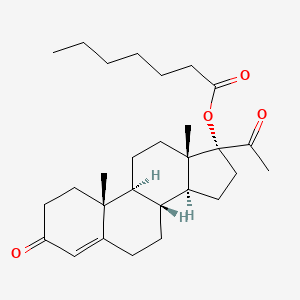

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)

![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)

![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)